

# Application Note: High-Fidelity Cell Cycle Analysis Using Acridine Orange

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## Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B100579*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cell cycle analysis is a cornerstone of research in cancer biology, developmental biology, and pharmacology. It provides critical insights into the proliferation status of cell populations and the effects of therapeutic agents on cell division.[1][2] Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye used for cell cycle determination.[3] Its metachromatic properties allow it to differentially stain nucleic acids based on their conformation, making it a powerful tool for flow cytometry-based cell cycle analysis.[1][4]

## Principle of Acridine Orange Staining

Acridine Orange exhibits different fluorescent properties depending on how it binds to nucleic acids.[1] This differential staining is the basis of its utility in cell cycle analysis.

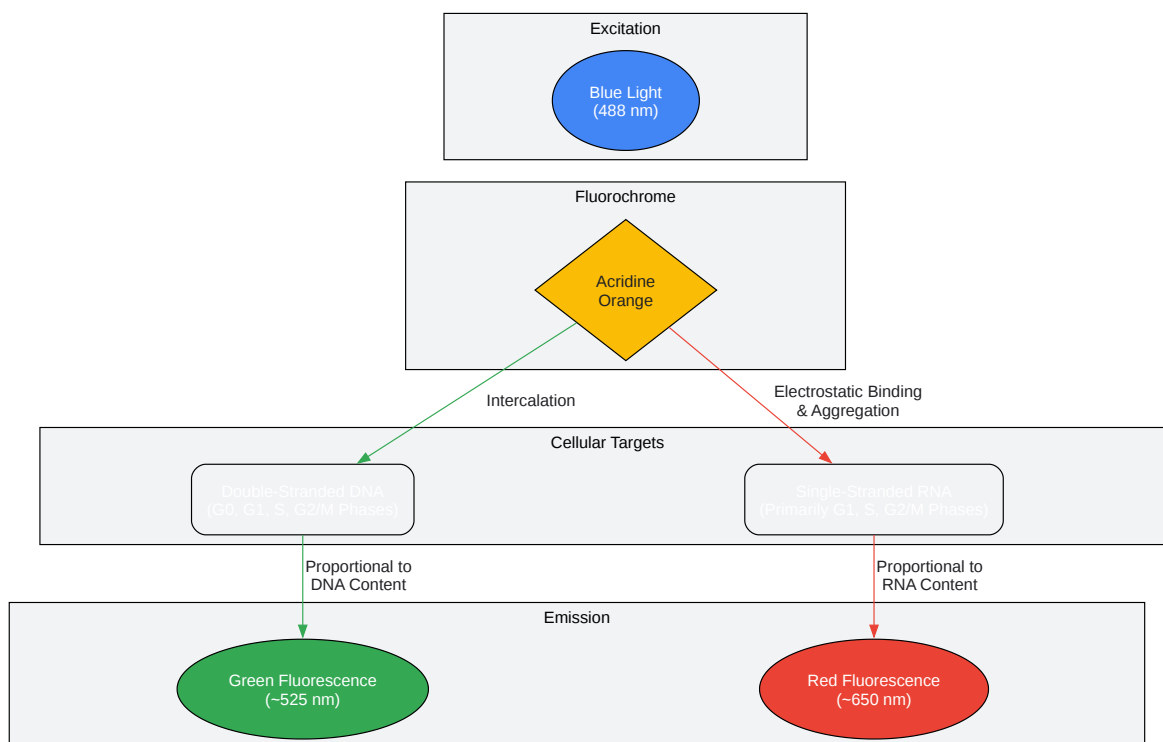
- **Binding to Double-Stranded DNA (dsDNA):** When AO intercalates into the stable, double-helical structure of DNA, it emits a green fluorescence upon excitation by blue light (emission maximum ~525 nm).[5][6] The intensity of this green fluorescence is directly proportional to the amount of DNA in a cell.[7]
- **Binding to Single-Stranded Nucleic Acids (RNA and ssDNA):** When AO binds to single-stranded DNA or, more significantly, to RNA through electrostatic interactions, it forms

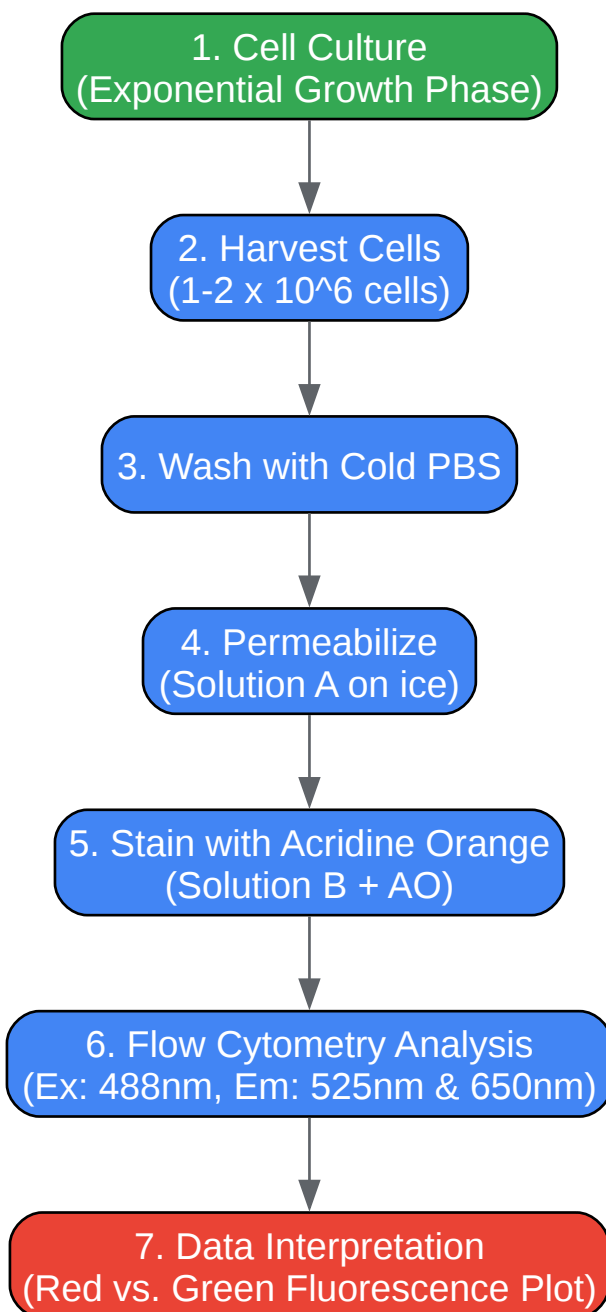
aggregates that emit a red or orange-red fluorescence (emission maximum ~650 nm).[5][6][8]

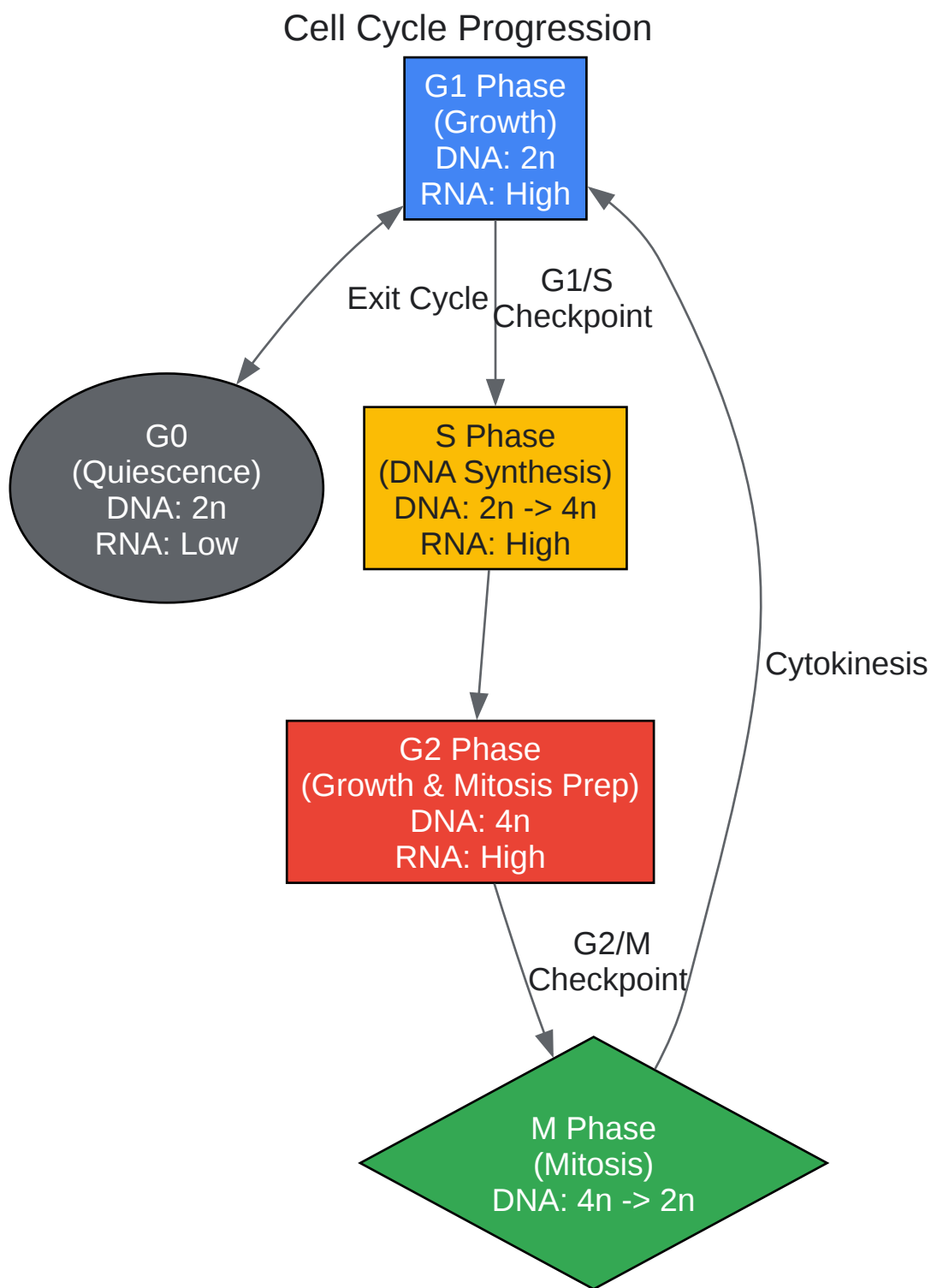
This dual-emission characteristic allows for the simultaneous quantification of DNA and RNA content within individual cells, enabling a more detailed segregation of cell cycle phases compared to DNA content alone.[9] Specifically, quiescent cells (G0) can be distinguished from actively cycling cells in the G1 phase based on their lower RNA content.[10]

## Visualizing the Staining Mechanism

The diagram below illustrates the fundamental principle of how Acridine Orange differentially interacts with double-stranded DNA and single-stranded RNA to produce distinct fluorescent signals.







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